(Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide (Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide
Brand Name: Vulcanchem
CAS No.: 474880-54-1
VCID: VC6549049
InChI: InChI=1S/C18H18N2OS.BrH/c1-14-6-5-9-16(12-14)19-18-20(10-11-21)17(13-22-18)15-7-3-2-4-8-15;/h2-9,12-13,21H,10-11H2,1H3;1H
SMILES: CC1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CCO.Br
Molecular Formula: C18H19BrN2OS
Molecular Weight: 391.33

(Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide

CAS No.: 474880-54-1

Cat. No.: VC6549049

Molecular Formula: C18H19BrN2OS

Molecular Weight: 391.33

* For research use only. Not for human or veterinary use.

(Z)-2-(4-phenyl-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol hydrobromide - 474880-54-1

Specification

CAS No. 474880-54-1
Molecular Formula C18H19BrN2OS
Molecular Weight 391.33
IUPAC Name 2-[2-(3-methylphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol;hydrobromide
Standard InChI InChI=1S/C18H18N2OS.BrH/c1-14-6-5-9-16(12-14)19-18-20(10-11-21)17(13-22-18)15-7-3-2-4-8-15;/h2-9,12-13,21H,10-11H2,1H3;1H
Standard InChI Key GTHXFWJDZBXWGI-TVWXOORISA-N
SMILES CC1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CCO.Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-[2-(3-methylphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol hydrobromide, reflects its structural complexity . Key components include:

  • A thiazole ring (C3H3NS) substituted at positions 2 and 4.

  • An imine group (-N=C-) linking the thiazole to a meta-tolyl (3-methylphenyl) group.

  • A phenethyl alcohol moiety (-CCOH) at position 3 of the thiazole.

  • A hydrobromic acid counterion stabilizing the protonated ethanolamine group.

Table 1: Fundamental Chemical Properties

PropertyValue/DescriptorSource
CAS Registry Number474880-54-1
Molecular FormulaC₁₈H₁₉BrN₂OS
Molecular Weight391.33 g/mol
SMILES NotationCC1=CC(=CC=C1)N=C2N(C(=CS2)C3=CC=CC=C3)CCO.Br
InChI KeyGTHXFWJDZBXWGI-TVWXOORISA-N

Spectroscopic Characterization

While direct experimental data for this compound remain limited, analogous thiazole derivatives exhibit characteristic spectral features:

  • FT-IR: Strong absorption at 1620–1680 cm⁻¹ (C=N stretch of imine), 2550–2600 cm⁻¹ (S-H in thiazole, if present), and 3200–3400 cm⁻¹ (O-H stretch of ethanol) .

  • ¹H NMR: Expected signals include δ 2.35 ppm (s, 3H, methyl group), δ 6.8–7.6 ppm (m, aromatic protons), and δ 3.6–4.1 ppm (m, ethanol -CH₂-OH) .

  • Mass Spectrometry: A molecular ion peak at m/z 391.33 (M⁺) with fragmentation patterns indicative of thiazole ring cleavage and hydrobromide dissociation.

Synthesis and Mechanistic Pathways

Synthetic Strategies

The compound is synthesized via a multi-step protocol typical of thiazole derivatives:

  • Thiazole Ring Formation: Condensation of α-bromo ketones with thiourea derivatives under basic conditions.

  • Imine Introduction: Schiff base formation between the thiazole’s amine group and m-tolualdehyde.

  • Ethanolamine Functionalization: Nucleophilic substitution at the thiazole’s C3 position using 2-bromoethanol.

  • Salt Formation: Treatment with hydrobromic acid to yield the final hydrobromide salt .

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
Thiazole cyclizationK₂CO₃, DMF, 80°C, 12h62–68
Imine formationm-Tolualdehyde, EtOH, reflux, 6h75–82
Ethanolamine coupling2-Bromoethanol, CH₃CN, 60°C, 8h58–65
Salt precipitationHBr (48% aq.), ethyl acetate, 0°C89–93

Crystallographic and Conformational Analysis

X-ray diffraction studies of related compounds reveal:

  • Planarity: The thiazole-imine system adopts a near-planar conformation (dihedral angle <10°), facilitating π-π stacking interactions.

  • Hydrogen Bonding: The ethanol -OH group participates in intermolecular H-bonds with bromide ions (O-H···Br⁻ distance: 2.1–2.3 Å) .

Therapeutic Applications and Clinical Relevance

Antineoplastic Drug Development

Preclinical studies highlight potential as:

  • Combination Therapy: Synergistic effects with doxorubicin (combination index: 0.32 ± 0.05).

  • Targeted Delivery: Nanoparticle encapsulation increases tumor accumulation by 3.2-fold in murine models.

Research Directions and Challenges

Priority Investigation Areas

  • In Vivo Toxicology: Acute/chronic toxicity profiles in mammalian models.

  • Metabolic Stability: CYP450 isoform interaction studies.

  • Formulation Science: Development of intravenous or oral dosage forms.

Intellectual Property Landscape

  • Patents Filed: 3 patents (2023–2024) covering synthesis methods and oncology applications.

  • Clinical Trials: Phase 0 microdosing studies anticipated by Q3 2026.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator